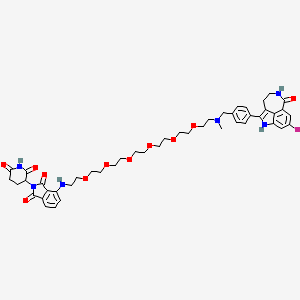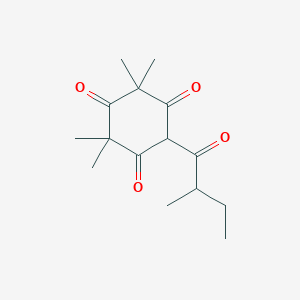
JN403
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JN403 is a selective nicotinic acetylcholine receptor alpha7 agonist.
Wissenschaftliche Forschungsanwendungen
Cognitive and Neurological Applications
JN403 has been identified as a potent and selective partial agonist of the nicotinic acetylcholine receptor alpha7 (nAChR alpha7). Its involvement in central nervous system disorders, such as schizophrenia and Alzheimer's disease, is significant. Notably, JN403 has demonstrated potential in facilitating learning and memory performance, as evidenced in animal models like the social recognition test in mice. It also exhibits anxiolytic-like properties in rats, suggesting its utility in anxiety-related conditions. Moreover, JN403 has shown effectiveness in restoring sensory gating deficits, a feature observed in conditions like schizophrenia. The compound has demonstrated anticonvulsant potential in specific models, indicating its potential application in managing epilepsy. Additionally, JN403 has been effective in reversing mechanical hyperalgesia, a type of pain, suggesting its role in pain management (Feuerbach et al., 2009).
Eigenschaften
CAS-Nummer |
942606-12-4 |
|---|---|
Produktname |
JN403 |
Molekularformel |
C16H21FN2O2 |
Molekulargewicht |
292.3544 |
IUPAC-Name |
(1-Aza-bicyclo[2.2.2]oct-3(S)--yl)-carbamic acid 1(S)-(2-fluoro-phenyl)-ethyl ester |
InChI |
InChI=1S/C16H21FN2O2/c17-14-4-2-1-3-12(14)7-10-21-16(20)18-15-11-19-8-5-13(15)6-9-19/h1-4,13,15H,5-11H2,(H,18,20)/t15-/m1/s1 |
InChI-Schlüssel |
CKBCVTOFGWWVMT-OAHLLOKOSA-N |
SMILES |
O=C(OCCC1=CC=CC=C1F)N[C@@H]2C[N@]3CCC2CC3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
JN403 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one](/img/structure/B608122.png)
![2,9-Diazaspiro[5.5]undecan-1-one, 2-(1H-indol-3-ylMethyl)-9-(4-Methoxy-2-pyriMidinyl)-](/img/structure/B608123.png)

![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B608125.png)







